N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE
Description
N,N-Di(3-pyridyl)terephthalamide is a terephthalamide derivative featuring two 3-pyridyl substituents attached to the nitrogen atoms of the terephthalic acid backbone. The terephthalamide core consists of a benzene ring with two amide groups at para positions. The 3-pyridyl groups introduce nitrogen heterocycles, which enhance the compound’s ability to participate in hydrogen bonding, π-π stacking, and metal coordination. These properties make it a candidate for applications in metal-organic frameworks (MOFs), catalysis, and supramolecular chemistry.
Properties
IUPAC Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMMUTXRTWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Optimization
Key variables influencing yield include:
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Solvent Choice : Pyridine acts as both solvent and base, facilitating deprotonation and nucleophilic attack.
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Coupling Agent : P(OPh)₃ enhances amide bond formation efficiency compared to alternatives like carbodiimides.
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Stoichiometry : A 1:2 molar ratio of terephthalic acid to 3-aminopyridine ensures complete conversion, minimizing unreacted starting materials.
Characterization Data
Spectroscopic Analysis
Infrared Spectroscopy (IR) :
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Strong absorptions at 1678 cm⁻¹ and 1653 cm⁻¹ confirm C=O stretching vibrations of the amide groups.
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A peak at 1559 cm⁻¹ corresponds to N–H bending, indicative of secondary amides.
¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆) :
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δ 7.42–7.45 (dd, 2H, J = 8.44 & 4.95 Hz, pyridyl H<sub>b</sub>).
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δ 8.15 (s, 4H, aromatic H<sub>f</sub>).
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δ 8.23 (d, 2H, J = 8.86 Hz, pyridyl H<sub>c</sub>).
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δ 8.36 (d, 2H, pyridyl H<sub>a</sub>).
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δ 8.97 (m, 2H, pyridyl H<sub>d</sub>).
UV-Vis Spectroscopy :
Applications in Coordination Polymers
This compound’s rigid yet flexible structure enables diverse CP architectures:
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Catalysis : Zn(II) CPs incorporating this ligand demonstrate efficacy in photocatalytic degradation of pollutants like CrO₄²⁻.
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Gas Storage : Cu(II)-based frameworks exhibit selective CO₂ adsorption due to tailored pore geometries.
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Sensing : Co(II) complexes show luminescent quenching responses to nitroaromatics, suggesting applications in explosive detection.
Comparative Analysis of Synthetic Routes
The use of P(OPh)₃ reduces side reactions compared to carbodiimide-based methods, improving yield and reproducibility.
Challenges and Mitigation Strategies
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Solubility Issues : The ligand’s limited solubility in common organic solvents complicates large-scale synthesis. Mitigation includes using polar aprotic solvents like DMF during recrystallization.
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Byproduct Formation : Excess 3-aminopyridine may lead to oligomeric byproducts. Stoichiometric control and TLC monitoring address this .
Chemical Reactions Analysis
Coordination Polymers (CPs) Formation
L forms CPs with divalent metal ions (Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) and auxiliary dicarboxylate ligands (e.g., 3,5-pyridinedicarboxylic acid, 1,3,5-benzenetricarboxylic acid). The resulting structures depend on:
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Metal ion : Coordination geometry (e.g., octahedral for Ni²⁺ vs. distorted geometries for Co²⁺).
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Dicarboxylate isomerism : Substituent positions (e.g., 1,2-, 1,3-, or 1,4-dicarboxylate) influence topology .
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Reaction conditions : Hydrothermal synthesis often leads to crystalline products with defined networks .
Key Examples of CPs
| Complex | Metal Ion | Dicarboxylate Ligand | Structure | Topology |
|---|---|---|---|---|
| 1 | Ni²⁺ | 3,5-Pyridinedicarboxylate | 1D chain | Linear |
| 2 | Ni²⁺ | 1,3,5-Benzenetricarboxylate | 2D layer | sql |
| 3 | Ni²⁺ | 5-tert-butylisophthalate | 2D layer | hcp |
| 7 | Cu²⁺ | 5-Acetamidoisophthalate | 3D framework | cds |
Structural Diversity
L’s semi-rigid nature and hydrogen bonding capability enable diverse architectures:
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1D Chains : L bridges metal ions via pyridyl nitrogens, forming linear chains (e.g., [Ni(L)(3,5-PDA)(H₂O)₃]·2H₂O) .
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2D Layers : Dicarboxylate ligands link metal ions into grids, with L acting as a secondary ligand (e.g., [Ni₂(L)₁₂(1,3,5-HBTC)₂(H₂O)₄]·H₂O) .
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3D Networks : Interpenetrated structures arise when L’s flexibility allows multiple connectivity modes (e.g., 5-fold interpenetrated cds topology in [Cu(L)(AIPA)]ₙ) .
Hydrogen Bonding and Stability
Amide groups in L participate in hydrogen bonding with water molecules or dicarboxylate oxygens, stabilizing the crystal lattice . For example, in [Cd(L)(1,4-BDC)(H₂O)]·H₂O, hydrogen bonds reinforce 2D layers into 3D networks .
Reaction Mechanism Insights
The choice of dicarboxylate ligand and metal ion governs the reaction pathway:
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Ligand Isomerism : Position of substituents on dicarboxylates (e.g., 1,3- vs. 1,4-BDC) alters bridging modes, leading to distinct topologies .
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Metal-Ligand Synergy : Co²⁺ and Ni²⁺ prefer octahedral geometries, while Zn²⁺ and Cu²⁺ adopt tetrahedral coordination in some cases .
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Hydrothermal Conditions : Elevated temperatures and pressures favor crystallization of high-dimensional structures .
Scientific Research Applications
Structural Properties
DPTA features a semi-rigid structure that allows it to form stable coordination complexes with metal ions. The compound consists of two pyridine rings that can coordinate through their nitrogen atoms, making it an effective ligand in the formation of coordination polymers. Its unique conformation, characterized by a planar arrangement and specific dihedral angles between the pyridine and benzene rings, facilitates strong intermolecular interactions such as hydrogen bonding.
Coordination Polymers
1. Formation of Coordination Polymers
DPTA has been extensively studied for its ability to form coordination polymers (CPs) with various metal ions. These CPs exhibit diverse topologies and properties due to the flexibility and functionality of DPTA as a ligand. For example, studies have shown that DPTA can coordinate with transition metals such as nickel and cobalt in the presence of dicarboxylic acids to create complex three-dimensional networks with interesting magnetic and luminescent properties .
2. Case Study: Transition Metal Complexes
Research published in 2014 demonstrated the synthesis of several transition metal(II) CPs using DPTA. The study revealed that these complexes possess unique structural features, such as one-dimensional chains and two-dimensional layers formed through hydrogen bonding interactions. The thermal stability and photocatalytic activity of these complexes were also evaluated, showcasing their potential for applications in catalysis and material science .
Supramolecular Chemistry
DPTA's ability to form hydrogen bonds makes it suitable for constructing supramolecular structures. Its derivatives can interact with carboxylic acids to create complex networks that are useful in various applications, including drug delivery systems and molecular sensors. The formation of these supramolecular assemblies is driven by the cooperative effects of multiple hydrogen bonds, enhancing stability and functionality .
Catalytic Applications
DPTA-based coordination complexes have shown promise as catalysts in organic reactions. Their ability to stabilize reactive intermediates through coordination enhances reaction rates and selectivity. For instance, some studies have explored their use in catalytic cycles involving oxidation reactions, demonstrating improved efficiency compared to traditional catalysts .
Gas Storage and Separation
Another application of DPTA involves its potential use in gas storage materials. Coordination polymers formed from DPTA can exhibit high surface areas and tunable pore sizes, making them suitable for gas adsorption applications, including hydrogen storage and carbon dioxide capture. The structural diversity achieved through metal coordination enhances the material's performance in gas separation processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE primarily involves its coordination with metal ions. The nitrogen atoms in the pyridyl groups and the amide nitrogen atoms act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetic behavior, and catalytic activity. The molecular targets and pathways involved depend on the specific metal ion and the application of the complex.
Comparison with Similar Compounds
N,N'-BIS(3-NITROPHENYL)TEREPHTHALAMIDE
- Substituents : 3-Nitrophenyl groups.
- Molecular Formula : C${20}$H${14}$N$4$O$6$ (MW: 406.36 g/mol) .
- Properties: Nitro groups are strongly electron-withdrawing, increasing reactivity in electrophilic substitution and reducing solubility in polar solvents. Potential applications in high-performance polymers (e.g., polyimides) due to thermal stability and rigidity .
- Key Differences : Compared to the pyridyl derivative, nitro groups lack coordination sites for metals but may enhance electronic conjugation for optoelectronic materials.
N,N'-DI-NAPHTHALEN-1-YL-TEREPHTHALAMIDE
- Substituents : 1-Naphthyl groups.
- Molecular Formula : C${28}$H${20}$N$2$O$2$ (MW: 416.48 g/mol) .
- Properties :
- Bulky naphthyl groups improve π-π interactions, favoring applications in organic semiconductors or luminescent materials.
- Reduced solubility in aqueous media compared to pyridyl analogs.
- Key Differences : The absence of heteroatoms limits metal coordination but enhances stacking interactions for material science applications.
This compound
- Substituents : 3-Pyridyl groups.
- Molecular Formula : Hypothetical C${18}$H${14}$N$4$O$2$ (MW: ~318.33 g/mol).
- Properties :
- Pyridyl nitrogen atoms enable coordination with transition metals (e.g., Cu, Fe), making the compound suitable for MOFs or catalytic systems.
- Hydrogen-bonding capacity facilitates self-assembly in supramolecular chemistry.
- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
Comparative Data Table
Q & A
Q. What are the optimized synthetic routes for N,N-Di(3-pyridyl)terephthalamide, and how do reaction conditions influence yield and purity?
The synthesis of terephthalamide derivatives typically involves a two-step reaction: (1) coupling of terephthaloyl chloride with substituted amines under inert conditions, and (2) purification via recrystallization or column chromatography. For this compound, stoichiometric control of pyridylamine precursors and reaction temperature (maintained at 0–5°C during acyl chloride addition) are critical to avoid side reactions. Post-synthetic characterization using -NMR and FTIR confirms amide bond formation, while HPLC ensures purity (>98%) .
Key parameters affecting yield :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dry THF/DMF | Prevents hydrolysis |
| Molar ratio | 1:2 (terephthaloyl chloride:amine) | Maximizes substitution |
| Temperature | 0–5°C (step 1), 25°C (step 2) | Minimizes degradation |
Q. Which analytical techniques are most reliable for characterizing this compound, and what are common pitfalls in data interpretation?
- Structural confirmation : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves bond lengths and angles, particularly the planar geometry of the pyridyl-amide backbone.
- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) identifies residual solvents (e.g., DMF), while -NMR detects unreacted precursors .
- Common pitfalls : Overlapping NMR signals from pyridyl protons may require --HSQC for resolution. Hygroscopicity of the compound can skew elemental analysis unless samples are rigorously dried .
Q. How does the substitution pattern (e.g., pyridyl vs. phenyl groups) impact the structural and electronic properties of terephthalamides?
Pyridyl substituents introduce electron-withdrawing effects and hydrogen-bonding capabilities, altering crystallization behavior and thermal stability. Comparative studies show:
- This compound : Forms intermolecular N–H···N hydrogen bonds, enhancing crystallinity (melting point: 285–290°C) .
- N,N-Diphenylterephthalamide : Exhibits weaker π-π stacking, leading to lower thermal degradation onset (~250°C) .
Advanced Research Questions
Q. What mechanisms drive the thermal degradation of this compound, and how can stability be improved for high-temperature applications?
Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage degradation: (1) cleavage of amide bonds (300–350°C) and (2) pyridyl ring decomposition (>400°C). Activation energy () calculations via the Flynn-Wall-Ozawa method suggest . Stability enhancements include:
- Fluorinated substituents : Introducing electron-withdrawing groups (e.g., –CF) increases by 15–20% .
- Copolymerization : Blending with polyimides reduces mass loss rates by 30% at 300°C .
Q. What computational methods are effective in modeling the electronic structure and supramolecular assembly of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (~4.2 eV) and charge distribution across pyridyl nitrogen atoms. Molecular dynamics (MD) simulations reveal solvent-driven self-assembly in DMF, with radial distribution functions (RDFs) confirming preferential hydrogen-bonding between amide protons and pyridyl N atoms .
Q. How do solvent polarity and crystallization conditions affect the polymorphism of this compound?
- High-polarity solvents (DMF, DMSO) : Favor Form I (monoclinic, ) with layered hydrogen-bonding networks.
- Low-polarity solvents (toluene, chloroform) : Yield Form II (triclinic, ) with helical packing. Controlled crystallization : Slow cooling (0.5°C/min) in DMF/ethanol (3:1 v/v) produces phase-pure Form I, critical for reproducible conductivity measurements .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for terephthalamide derivatives?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., bond rotation in solution). Mitigation approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
